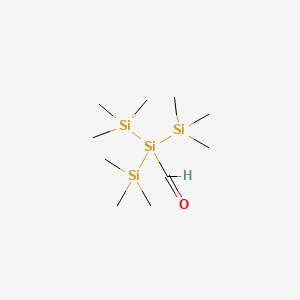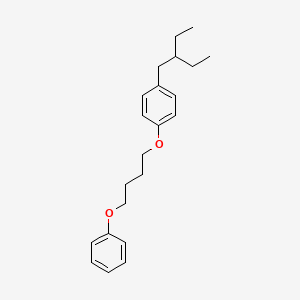
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is an organosilicon compound known for its unique structural and chemical properties. This compound features a trisilane backbone with hexamethyl and trimethylsilyl groups, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction yields tetrakis(trimethylsilyl)silane, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes or silanols.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde exerts its effects involves its ability to participate in radical reactions and form stable intermediates. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of silicon-centered radicals and subsequent reactions with other molecules .
Comparación Con Compuestos Similares
Trisilane, 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: This compound shares a similar trisilane backbone but features a bromo group instead of a carbaldehyde group.
Tetrakis(trimethylsilyl)silane: Another related compound with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silanol: A compound with a hydroxyl group, used in similar applications but with different reactivity.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is unique due to its combination of hexamethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in radical reactions and as a precursor for various advanced materials.
Propiedades
Número CAS |
112044-12-9 |
|---|---|
Fórmula molecular |
C10H28OSi4 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
tris(trimethylsilyl)silylformaldehyde |
InChI |
InChI=1S/C10H28OSi4/c1-12(2,3)15(10-11,13(4,5)6)14(7,8)9/h10H,1-9H3 |
Clave InChI |
FVCNHDHPUUUOHQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C=O)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)









